Methyl 4-propionylbenzoate

Description

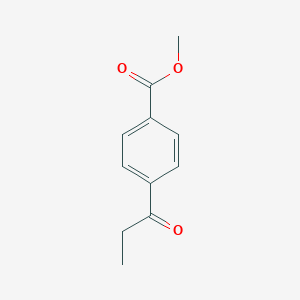

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-propanoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFQWZCJVDZOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17745-40-3 | |

| Record name | methyl 4-propanoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of Methyl 4-propionylbenzoate mechanism

An In-Depth Technical Guide to the Synthesis of Methyl 4-propionylbenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-propionylbenzoate, a key intermediate in the production of various pharmaceuticals, notably the non-steroidal anti-inflammatory drug (NSAID) Dexketoprofen.[1][2] The core of this synthesis is the Friedel-Crafts acylation, a fundamental and powerful method for forming carbon-carbon bonds on an aromatic ring.[3][4] This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and explains the critical causality behind procedural choices. It is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis who require a blend of theoretical understanding and practical, actionable methodology.

Introduction: The Significance of Aromatic Ketones

Aromatic ketones are a cornerstone of modern organic synthesis. Their prevalence in pharmaceuticals, agrochemicals, and specialty polymers underscores the importance of reliable and scalable synthetic routes. The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains one of the most effective methods for their preparation.[3][4] This electrophilic aromatic substitution reaction introduces an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride with a strong Lewis acid catalyst.[5]

Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction offers superior control. The product, an aryl ketone, is deactivated towards further substitution, which effectively prevents the poly-acylation side reactions that often plague alkylations.[5][6] This singular reactivity makes it an invaluable tool for producing mono-acylated products with high selectivity. This guide focuses on the specific application of this reaction to synthesize Methyl 4-propionylbenzoate from methyl benzoate.

Part 1: The Core Mechanism: Friedel-Crafts Acylation

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The reaction can be dissected into three primary stages: generation of the electrophile, nucleophilic attack by the aromatic ring, and deprotonation to restore aromaticity.

1.1 Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent, propionyl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acid chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized electrophile known as the acylium ion.[3][4][7]

1.2 Electrophilic Attack and the Sigma Complex

The π-electron system of the methyl benzoate ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The ester group (-COOCH₃) on the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. While it is a meta-director, the para-product is predominantly formed in this acylation, a common outcome attributed to steric hindrance at the ortho positions.

1.3 Deprotonation and Catalyst Regeneration

To restore the highly stable aromatic system, a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the sp³-hybridized carbon of the sigma complex.[8] The electrons from the carbon-hydrogen bond collapse back into the ring, reforming the π-system and yielding the final product, Methyl 4-propionylbenzoate.

It is critical to note that the product ketone forms a stable complex with the AlCl₃ catalyst. This complexation deactivates the product against further reaction but also means that a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required for the reaction to proceed to completion.[5] This complex is later hydrolyzed during the work-up phase.

Mechanistic Pathway Diagram

Sources

- 1. CN109096229A - A kind of synthetic method of dexketoprofen intermediate - Google Patents [patents.google.com]

- 2. CN101928214A - A kind of synthetic method of dexketoprofen tromethamine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. websites.umich.edu [websites.umich.edu]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties and Solubility of Methyl 4-propionylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of Drug Candidates

In the landscape of modern drug discovery and development, a thorough understanding of a compound's fundamental physical and chemical properties is not merely academic—it is a cornerstone of successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy. Methyl 4-propionylbenzoate, a ketoester of interest, presents a unique profile that warrants a detailed investigation of its physicochemical characteristics. This guide provides an in-depth analysis of the physical properties and solubility of methyl 4-propionylbenzoate, grounded in both theoretical principles and established experimental methodologies. While direct experimental data for this specific compound is not extensively available in public literature, this guide leverages data from close structural analogs to provide scientifically robust estimations and practical, field-proven protocols for its empirical determination.

Core Molecular Attributes of Methyl 4-propionylbenzoate

A foundational understanding of a molecule's identity is paramount before delving into its macroscopic properties.

| Identifier | Value | Source |

| Chemical Name | Methyl 4-propionylbenzoate | IUPAC |

| Synonyms | Methyl 4-propanoylbenzoate, 4-(Propionyl)benzoic acid methyl ester | PubChem[1] |

| CAS Number | 17745-40-3 | PubChem[1] |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[1] |

| Molecular Weight | 192.21 g/mol | PubChem[1] |

| Structure | ||

| PubChem |

Physical Properties: An Analysis Through Structural Analogs

The physical state and bulk properties of a compound are critical determinants of its handling, formulation, and absorption characteristics. In the absence of comprehensive experimental data for methyl 4-propionylbenzoate, we can extrapolate with a high degree of confidence from its closest structural analogs: methyl 4-acetylbenzoate (one carbon shorter in the acyl chain) and 4-propylbenzoic acid (the corresponding carboxylic acid).

| Property | Methyl 4-acetylbenzoate | 4-Propylbenzoic Acid | Methyl 4-propionylbenzoate (Estimated) |

| Melting Point (°C) | 93-96[2][3][4] | 142-144[5][6] | ~100-110 |

| Boiling Point (°C) | Not available | Not available | >200 |

| Density (g/cm³) | Not available | Not available | ~1.1 |

Causality Behind the Estimations:

-

Melting Point: Methyl 4-acetylbenzoate exists as a solid with a melting point of 93-96 °C[2][3][4]. The addition of a methylene group to form methyl 4-propionylbenzoate is expected to increase the molecular weight and potentially lead to more efficient crystal packing, thus raising the melting point. However, the corresponding carboxylic acid, 4-propylbenzoic acid, has a significantly higher melting point of 142-144 °C, largely due to intermolecular hydrogen bonding between the carboxylic acid groups[5][6]. As an ester, methyl 4-propionylbenzoate lacks this hydrogen bonding capability. Therefore, its melting point is anticipated to be higher than methyl 4-acetylbenzoate but substantially lower than 4-propylbenzoic acid. An estimation in the range of 100-110 °C is a scientifically reasonable starting point for experimental verification.

-

Boiling Point: Esters generally have lower boiling points than carboxylic acids of similar molecular weight due to the absence of hydrogen bonding[7]. Methyl benzoate, a simpler analog, has a boiling point of 199.6 °C[8]. The addition of the propionyl group increases the molecular weight and van der Waals forces, which will elevate the boiling point. A reasonable estimation would place the boiling point of methyl 4-propionylbenzoate above 200 °C.

-

Density: Methyl benzoate has a density of 1.0837 g/cm³[9]. It is anticipated that methyl 4-propionylbenzoate will have a slightly higher density due to the increase in molecular mass relative to the increase in molar volume. An estimated density of approximately 1.1 g/cm³ is a plausible value.

Solubility Profile: A Theoretical and Practical Framework

Solubility is a critical parameter for drug development, influencing everything from dissolution rate in the gastrointestinal tract to the ability to formulate parenteral solutions. The principle of "like dissolves like" provides a strong theoretical basis for predicting the solubility of methyl 4-propionylbenzoate.

Theoretical Solubility Profile:

-

Aqueous Solubility: Methyl 4-propionylbenzoate is expected to have low solubility in water. While the ester and ketone functionalities can act as hydrogen bond acceptors, the molecule is dominated by its nonpolar aromatic ring and alkyl chain. For comparison, the simpler methyl benzoate is poorly soluble in water[8].

-

Organic Solvent Solubility: The compound is predicted to be soluble in a range of common organic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is expected due to the presence of the polar ester and ketone groups.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated, as these solvents can engage in dipole-dipole interactions and weak hydrogen bonding with the solute.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to low solubility is expected. While the aromatic ring provides some affinity for nonpolar solvents, the polar functional groups will limit miscibility.

-

Experimental Protocols for Physicochemical Characterization

To move from estimation to empirical fact, rigorous and validated experimental protocols are essential. The following section details the methodologies for determining the key physical properties and solubility of methyl 4-propionylbenzoate.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry methyl 4-propionylbenzoate is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Melt-Temp or a similar digital instrument) is used.

-

Measurement:

-

A rapid preliminary heating is performed to determine an approximate melting range.

-

A second, fresh sample is then heated at a slow, controlled rate (1-2 °C per minute) starting from a temperature approximately 10-15 °C below the approximate melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion) are recorded as the melting point range[10][11].

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Thiele Tube Method):

This micro-method is suitable for small sample volumes.

-

Sample Preparation: A small amount (0.5-1 mL) of methyl 4-propionylbenzoate is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Measurement:

-

The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

-

Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.

Caption: Workflow for Boiling Point Determination.

Density Determination

Principle: Density is the mass per unit volume of a substance.

Methodology (Pycnometer Method):

-

Apparatus: A pycnometer (a small glass flask with a precise volume) and an analytical balance are required.

-

Measurement:

-

The mass of the clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with the liquid sample (methyl 4-propionylbenzoate), ensuring no air bubbles are present, and the mass is recorded.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water), and the mass is recorded.

-

-

Calculation: The density of the sample is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water

Caption: Workflow for Density Determination.

Solubility Determination

Principle: The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature. The OECD 105 guideline provides a framework for this determination[12][13][14][15].

Methodology (Flask Method - according to OECD 105):

This method is suitable for substances with a solubility of 10⁻² g/L or higher[13][14].

-

Equilibration: An excess amount of methyl 4-propionylbenzoate is added to a known volume of the chosen solvent (e.g., water, ethanol, acetone) in a flask.

-

Stirring: The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of methyl 4-propionylbenzoate in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Recording: The solubility is expressed as mass per volume (e.g., g/L or mg/mL).

Sources

- 1. Methyl 4-propanoylbenzoate | C11H12O3 | CID 15666905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Methyl 4-acetylbenzoate | CAS#:3609-53-8 | Chemsrc [chemsrc.com]

- 4. METHYL 4-ACETYLBENZOATE | 3609-53-8 [chemicalbook.com]

- 5. 4-Propylbenzoic acid | 2438-05-3 [chemicalbook.com]

- 6. 4-丙基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Methyl 4-acetylbenzoate | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. filab.fr [filab.fr]

- 13. oecd.org [oecd.org]

- 14. Water Solubility | Scymaris [scymaris.com]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

A Comprehensive Spectroscopic Analysis of Methyl 4-propionylbenzoate: An In-depth Technical Guide

Introduction

Methyl 4-propionylbenzoate is a chemical compound of interest in various fields of chemical research, including organic synthesis and medicinal chemistry. Its structure, featuring a para-substituted aromatic ring with both an ester and a ketone functionality, presents a unique spectroscopic fingerprint. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of Methyl 4-propionylbenzoate. In the absence of publicly available experimental spectra for this specific molecule, this guide will present a predicted analysis based on the well-established spectroscopic principles and data from closely related structural analogs.

Molecular Structure

The structural formula of Methyl 4-propionylbenzoate (C₁₁H₁₂O₃) is presented below. The molecule consists of a central benzene ring substituted at the 1 and 4 positions with a methyl ester group and a propionyl group, respectively.

Caption: Molecular structure of Methyl 4-propionylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of Methyl 4-propionylbenzoate in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methyl ester protons, and the protons of the propionyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet | 2H | Aromatic (ortho to ester) |

| ~7.95 | Doublet | 2H | Aromatic (ortho to ketone) |

| ~3.90 | Singlet | 3H | -OCH₃ |

| ~3.00 | Quartet | 2H | -COCH₂CH₃ |

| ~1.20 | Triplet | 3H | -COCH₂CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (δ ~7.95-8.10): The electron-withdrawing nature of both the ester and ketone groups deshields the aromatic protons, shifting them downfield.[1] The protons ortho to the ester group are expected to be slightly more deshielded than those ortho to the ketone group, appearing as two distinct doublets.

-

Methyl Ester Protons (δ ~3.90): The three protons of the methyl ester group are in a similar chemical environment and do not have any adjacent protons to couple with, thus they appear as a sharp singlet.

-

Propionyl Protons (δ ~3.00 and ~1.20): The methylene protons (-CH₂-) of the propionyl group are adjacent to the carbonyl group, which deshields them, resulting in a downfield shift to around 3.00 ppm. These protons are split into a quartet by the three neighboring methyl protons. The terminal methyl protons (-CH₃) of the propionyl group are further from the electron-withdrawing groups and appear upfield at approximately 1.20 ppm, split into a triplet by the two adjacent methylene protons.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~199 | Ketone C=O |

| ~166 | Ester C=O |

| ~138 | Aromatic C (para to ester) |

| ~134 | Aromatic C (para to ketone) |

| ~130 | Aromatic CH (ortho to ester) |

| ~128 | Aromatic CH (ortho to ketone) |

| ~52 | -OCH₃ |

| ~32 | -COCH₂CH₃ |

| ~8 | -COCH₂CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbons (δ ~199 and ~166): The ketone carbonyl carbon is typically more deshielded and appears further downfield than the ester carbonyl carbon.[2][3]

-

Aromatic Carbons (δ ~128-138): The quaternary carbons attached to the electron-withdrawing groups will be the most deshielded of the aromatic carbons. The chemical shifts of the protonated aromatic carbons will be influenced by the nature of the para-substituent.

-

Aliphatic Carbons (δ ~8-52): The methyl carbon of the ester group will appear around 52 ppm. The methylene carbon of the propionyl group will be deshielded by the adjacent carbonyl to around 32 ppm, while the terminal methyl carbon will be the most upfield signal at approximately 8 ppm.

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of Methyl 4-propionylbenzoate will be dominated by strong absorptions from the two carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-2980 | Medium | Aliphatic C-H stretch |

| ~1725 | Strong | Ester C=O stretch |

| ~1685 | Strong | Ketone C=O stretch |

| ~1600, ~1450 | Medium | Aromatic C=C stretch |

| ~1280 | Strong | Ester C-O stretch |

| ~1100-1200 | Strong | Aryl-ketone C-C stretch |

Interpretation of the Predicted IR Spectrum:

-

C-H Stretching (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring, while those below 3000 cm⁻¹ are due to the C-H stretching of the methyl and ethyl groups.[4]

-

Carbonyl Stretching (1725 and 1685 cm⁻¹): The ester carbonyl group is expected to have a higher stretching frequency (~1725 cm⁻¹) compared to the aryl ketone carbonyl group (~1685 cm⁻¹).[5][6] The conjugation of the ketone with the aromatic ring lowers its stretching frequency.

-

Aromatic C=C Stretching (1600 and 1450 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

C-O Stretching (~1280 cm⁻¹): A strong band corresponding to the C-O stretching of the ester group is expected.[7]

Experimental Protocol for IR Spectroscopy

Caption: A standard workflow for obtaining an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of Methyl 4-propionylbenzoate is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of Methyl 4-propionylbenzoate is 192.21 g/mol .[8]

| m/z | Predicted Fragment Ion |

| 192 | [M]⁺ (Molecular ion) |

| 163 | [M - C₂H₅]⁺ |

| 161 | [M - OCH₃]⁺ |

| 133 | [M - C₂H₅ - CO]⁺ |

| 105 | [C₆H₄CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 57 | [C₂H₅CO]⁺ |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion (m/z 192): The peak corresponding to the intact molecule with one electron removed will be observed. Aromatic compounds typically show a relatively intense molecular ion peak.[9]

-

Major Fragmentation Pathways:

-

Loss of the ethyl group (m/z 163): Cleavage of the bond between the carbonyl carbon and the ethyl group of the propionyl moiety results in the loss of an ethyl radical (•C₂H₅).

-

Loss of the methoxy group (m/z 161): Alpha-cleavage at the ester functionality can lead to the loss of a methoxy radical (•OCH₃).

-

Formation of the benzoyl cation (m/z 105): A common fragmentation for benzoate esters is the formation of the stable benzoyl cation.[10]

-

Formation of the propionyl cation (m/z 57): Cleavage of the bond between the aromatic ring and the propionyl group can generate the propionyl cation.

-

Caption: Predicted major fragmentation pathways for Methyl 4-propionylbenzoate in EI-MS.

Experimental Protocol for Mass Spectrometry

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the key spectroscopic data for Methyl 4-propionylbenzoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive spectroscopic profile that can aid researchers in the identification and characterization of this compound. The provided experimental protocols serve as a practical reference for acquiring high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard, and it is hoped that this guide will serve as a valuable resource for future experimental studies on Methyl 4-propionylbenzoate.

References

-

Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone. Retrieved from [Link]

- McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.

-

ACS Publications. (n.d.). Mass Spectra of Aromatic Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

-

University of Calgary. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from [Link]

-

NMRDB.org. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic supporting information (ESI). Retrieved from [Link]

-

ResearchGate. (n.d.). (b) Infrared spectrum of methyl propionate recorded after deposition at.... Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds - Pharmacy 180. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-propanoylbenzoate. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

PubMed. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 4(methylamino)benzoate. Retrieved from [Link]

-

Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

Sources

- 1. app.studyraid.com [app.studyraid.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Methyl 4-propanoylbenzoate | C11H12O3 | CID 15666905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GCMS Section 6.14 [people.whitman.edu]

- 10. m.youtube.com [m.youtube.com]

chemical reactivity profile of Methyl 4-propionylbenzoate

An In-Depth Technical Guide to the Chemical Reactivity Profile of Methyl 4-propionylbenzoate

Introduction

Methyl 4-propionylbenzoate (CAS No: 17745-40-3) is a difunctional aromatic compound that serves as a versatile intermediate in organic synthesis.[1] Possessing a ketone, an ester, and an aromatic ring, it presents multiple reaction sites, making it a valuable building block for researchers, particularly those in medicinal chemistry and drug development. Its structure allows for selective modifications, enabling the synthesis of diverse molecular scaffolds and compound libraries. This guide provides a comprehensive technical overview of the synthesis, reactivity, and metabolic profile of Methyl 4-propionylbenzoate, offering field-proven insights and detailed protocols for laboratory application.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of a compound's fundamental properties and hazards is paramount for its safe and effective use in a research setting.

Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | methyl 4-propanoylbenzoate | PubChem[1] |

| CAS Number | 17745-40-3 | PubChem[1] |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[1] |

| Molecular Weight | 192.21 g/mol | PubChem[1] |

| Appearance | Solid (typical) | N/A |

| Synonyms | Methyl 4-(propionyl)benzoate, Benzoic acid, 4-(1-oxopropyl)-, methyl ester | PubChem[1] |

GHS Hazard Profile and Safety Precautions

Methyl 4-propionylbenzoate is classified with several hazards that necessitate careful handling to ensure laboratory safety.[1]

-

Hazard Statements:

-

Safe Handling & Storage:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[2][3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses or goggles.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from oxidizing agents.[3]

-

Section 2: Synthesis Methodologies

The most common and efficient method for synthesizing Methyl 4-propionylbenzoate is through Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.

Primary Synthetic Route: Friedel-Crafts Acylation

Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6] This reaction introduces an acyl group onto the aromatic ring.[7]

Causality of Experimental Design: The reaction begins with the formation of a highly electrophilic acylium ion from the interaction between the acylating agent (propionyl chloride) and the Lewis acid catalyst (AlCl₃).[8] The aromatic ring of the starting material (methyl benzoate) then acts as a nucleophile, attacking the acylium ion. A key feature of Friedel-Crafts acylation is that the product, an aromatic ketone, is less reactive than the starting material, which prevents polyacylation—a common issue in Friedel-Crafts alkylation.[6] A stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the resulting ketone product, rendering it inactive.[8]

Experimental Protocol: Synthesis of Methyl 4-propionylbenzoate

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube (CaCl₂), and a magnetic stirrer.

-

Reagent Addition: Add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Substrate: Add methyl benzoate (1.0 eq.) to the flask and cool the mixture to 0-5 °C in an ice bath.

-

Acylating Agent: Add propionyl chloride (1.05 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Section 3: Core Chemical Reactivity Profile

The reactivity of Methyl 4-propionylbenzoate is dictated by its three functional groups: the propionyl ketone, the methyl ester, and the disubstituted aromatic ring.

Reactions at the Carbonyl (Ketone) Group

The ketone is often the most reactive site for nucleophilic addition and can be selectively targeted.

-

Reduction to a Secondary Alcohol: The ketone can be chemoselectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The ester group is significantly less reactive and will not be affected under these conditions. This transformation is crucial for creating chiral centers and further functionalization.

-

Reduction to an Alkyl Group: For complete removal of the carbonyl oxygen, harsher reduction methods are employed.

-

Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. This is effective but unsuitable for acid-sensitive substrates.

-

Wolff-Kishner Reduction: Involves the formation of a hydrazone followed by elimination of N₂ using a strong base (e.g., KOH) at high temperatures. This method is ideal for base-stable compounds.[6] The product of this reaction would be Methyl 4-propylbenzoate.[9]

-

Reactions at the Ester Group

The ester functionality is primarily susceptible to nucleophilic acyl substitution, most commonly hydrolysis.

-

Hydrolysis (Saponification): Treatment with a base (e.g., NaOH or KOH) followed by acidic workup readily cleaves the ester bond to yield 4-propionylbenzoic acid. This unmasks a carboxylic acid group, which is a key functional handle for forming amides, other esters, or for use in coupling reactions.

Experimental Protocol: Hydrolysis of Methyl 4-propionylbenzoate

-

Dissolution: Dissolve Methyl 4-propionylbenzoate (1.0 eq.) in a mixture of methanol and water.

-

Saponification: Add an aqueous solution of sodium hydroxide (NaOH, 1.5 eq.) and heat the mixture to reflux for 1-2 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup: After cooling, remove the methanol under reduced pressure. Acidify the remaining aqueous solution to a pH of ~2 with cold 1M HCl, which will precipitate the carboxylic acid product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Reactions on the Aromatic Ring

Further substitution on the aromatic ring is governed by the electronic properties of the existing propionyl and carbomethoxy groups.

-

Directing Effects in Electrophilic Aromatic Substitution (EAS): Both the acyl (propionyl) group and the ester (carbomethoxy) group are electron-withdrawing. They deactivate the aromatic ring towards further electrophilic attack and act as meta-directors. Therefore, subsequent substitutions (e.g., nitration, halogenation) will predominantly occur at the positions meta to both groups (C3 and C5).

-

Halogenation: The introduction of a halogen (e.g., Br, Cl) requires a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) to polarize the halogen molecule and generate a sufficiently strong electrophile.[10] The expected product would be Methyl 3-halo-4-propionylbenzoate.

Section 4: Metabolic Profile and Relevance in Drug Development

For drug development professionals, understanding how a molecule is processed in the body is as important as knowing its chemical reactivity.

Predicted Metabolic Pathways

While specific metabolic data for Methyl 4-propionylbenzoate is scarce, its metabolism can be reliably predicted based on structurally similar compounds like parabens (alkyl esters of 4-hydroxybenzoic acid).[11]

-

Phase I Metabolism (Hydrolysis): The most probable primary metabolic pathway is the rapid hydrolysis of the methyl ester bond by hepatic esterases (enzymes in the liver) to yield 4-propionylbenzoic acid and methanol.[11][12] This is a common detoxification route for ester-containing xenobiotics.

-

Phase II Metabolism (Conjugation): Following hydrolysis, the resulting 4-propionylbenzoic acid is likely to undergo Phase II conjugation. The carboxylic acid group can be conjugated with glucuronic acid (via UGT enzymes) or amino acids to form water-soluble metabolites that are readily excreted.[11] A subordinate pathway might involve direct glucuronidation of the parent compound.[12]

Application as a Pharmaceutical Intermediate

Methyl 4-propionylbenzoate is a valuable scaffold in drug discovery. Its three distinct reactive sites can be addressed with high chemoselectivity, allowing for the systematic development of new chemical entities.

-

Ketone Modification: The ketone can be converted into alcohols, amines, or alkenes, introducing new vectors for interaction with biological targets.

-

Ester Modification: Hydrolysis to the carboxylic acid allows for the formation of amide libraries, which are prevalent in pharmaceuticals, or for attachment to other molecules.

-

Ring Modification: Further substitution on the aromatic ring can modulate the electronic properties, solubility, and metabolic stability of the final compound.

Section 5: Spectroscopic Characterization

The identity and purity of Methyl 4-propionylbenzoate are confirmed using standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Two doublets in the range of δ 7.8-8.2 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted ring. Propionyl Protons: A quartet around δ 2.9-3.2 ppm (–CH₂–) and a triplet around δ 1.1-1.3 ppm (–CH₃). Methyl Ester Protons: A singlet around δ 3.9 ppm (–OCH₃). |

| ¹³C NMR | Carbonyl Carbons: Two signals in the downfield region, ~δ 195-200 ppm (ketone) and ~δ 165-170 ppm (ester). Aromatic Carbons: Four signals in the range of δ 128-140 ppm. Alkyl Carbons: Signals for the propionyl –CH₂– (~δ 30-35 ppm), propionyl –CH₃ (~δ 8-12 ppm), and ester –OCH₃ (~δ 52 ppm). |

| IR (Infrared) | C=O Stretching: Two distinct, strong absorption bands. One for the aromatic ketone (~1680-1690 cm⁻¹) and one for the ester (~1720-1730 cm⁻¹). C–O Stretching: A strong band for the ester C–O bond around 1250-1300 cm⁻¹. Aromatic C-H: Bending vibrations for a 1,4-disubstituted ring around 800-860 cm⁻¹. |

| MS (Mass Spec.) | Molecular Ion (M⁺): A peak at m/z = 192. Key Fragments: Loss of the methoxy group (–OCH₃) to give a peak at m/z = 161. Loss of the propionyl group (–COCH₂CH₃) to give a peak at m/z = 135. A prominent peak for the acylium ion [CH₃CH₂CO]⁺ at m/z = 57. |

Conclusion

Methyl 4-propionylbenzoate is a compound of significant synthetic utility, defined by the distinct and predictable reactivity of its ketone, ester, and aromatic functionalities. A comprehensive understanding of its chemical behavior—from its synthesis via Friedel-Crafts acylation to its selective transformations and predicted metabolic fate—empowers researchers in drug development and materials science to leverage this molecule as a strategic building block for creating novel and complex chemical structures. The protocols and mechanistic insights provided in this guide serve as a foundational resource for its effective and safe application in the laboratory.

References

- TCI Chemicals. (2025, January 15).

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3-(4- Methylbenzoyl)propionic Acid (CAS 4619-20-9)

- Fisher Scientific. (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15666905, Methyl 4-propanoylbenzoate. PubChem. [Link]

- Sigma-Aldrich. (2024, August 14).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12861010, Methyl 4-propylbenzoate. PubChem. [Link]

-

LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

The Organic Chemist. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]

-

Bravo, J. A., et al. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education. [Link]

-

Bando, H., et al. (1997). Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man. PubMed. [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

ResearchGate. (n.d.). Common pathways of metabolism of methyl paraben, ethyl paraben, propyl paraben, and butyl paraben. [Link]

- Google Patents. (n.d.).

-

Khan Academy. (n.d.). Aromatic halogenation. [Link]

Sources

- 1. Methyl 4-propanoylbenzoate | C11H12O3 | CID 15666905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 8. youtube.com [youtube.com]

- 9. Methyl 4-propylbenzoate | C11H14O2 | CID 12861010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Friedel-Crafts Acylation of Methyl Benzoate with Propionyl Chloride

Executive Summary

This document provides an in-depth technical guide for the Friedel-Crafts acylation of methyl benzoate using propionyl chloride, a classic yet challenging example of electrophilic aromatic substitution on a deactivated ring system. This reaction is of significant interest in synthetic chemistry for the production of meta-substituted keto-esters, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. We will explore the underlying mechanistic principles, provide a detailed and validated experimental protocol, address common challenges such as catalyst deactivation and low yields, and offer field-proven troubleshooting strategies. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this transformation.

Introduction: The Challenge of Acylating a Deactivated Aromatic System

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds to an aromatic ring.[1] The reaction typically involves treating an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2] This process generates a ketone, which, unlike the product of a Friedel-Crafts alkylation, is deactivated towards further substitution, thus preventing poly-acylation.[3][4]

The subject of this guide, the acylation of methyl benzoate, presents a specific challenge. The methyl ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the benzene ring, making it less nucleophilic and therefore less reactive towards electrophilic attack.[5] This deactivation can lead to sluggish reactions and low yields if not properly managed.[5] Furthermore, the directing effect of the ester group favors substitution at the meta position.[6] Understanding and overcoming these electronic effects are critical to successfully synthesizing the target molecule, methyl 3-propionylbenzoate.

Mechanism and Regioselectivity

The Friedel-Crafts acylation of methyl benzoate proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

Step 1: Generation of the Acylium Ion The reaction is initiated by the interaction between the Lewis acid catalyst (AlCl₃) and propionyl chloride. The aluminum chloride coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to generate a highly electrophilic, resonance-stabilized acylium ion.[1][7]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-deficient acylium ion is then attacked by the π-electron system of the methyl benzoate ring. This attack is the rate-determining step. Due to the deactivating, meta-directing nature of the ester group, the attack preferentially occurs at the meta position to avoid placing a positive charge adjacent to the electron-withdrawing substituent in the resonance structures of the intermediate arenium ion (sigma complex).[6][8]

Step 3: Deprotonation and Catalyst Regeneration The aromaticity of the ring is restored by the deprotonation of the sigma complex. The AlCl₄⁻ species, formed in the first step, acts as a base, abstracting a proton. This regenerates the AlCl₃ catalyst and releases HCl as a byproduct.[7]

Step 4: Product-Catalyst Complexation A crucial aspect of Friedel-Crafts acylation is that the ketone product is a Lewis base and forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[3][9] This complexation removes the catalyst from the reaction cycle, meaning that a stoichiometric amount (or a slight excess) of the catalyst is required rather than a catalytic amount.[3][4] An aqueous workup is necessary to hydrolyze this complex and isolate the final ketone product.[10]

// Invisible edges for ordering AcyliumIon -> MeBenzoate [style=invis]; SigmaComplex -> ProductComplex [style=invis]; ProductComplex -> Workup [style=invis]; } caption: "Reaction Mechanism of Friedel-Crafts Acylation."

Validated Experimental Protocol

This protocol describes the synthesis of methyl 3-propionylbenzoate on a laboratory scale. It is imperative that all steps are conducted under anhydrous conditions, as aluminum chloride reacts violently with water.[11][12]

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | 5.0 g | 36.7 | Anhydrous, 99%+ purity |

| Propionyl Chloride | C₃H₅ClO | 92.52 | 3.7 g (3.4 mL) | 40.0 | 99%+ purity, handle in fume hood |

| Aluminum Chloride | AlCl₃ | 133.34 | 5.4 g | 40.5 | Anhydrous, 99.9%+ purity |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Anhydrous solvent |

| Hydrochloric Acid | HCl | 36.46 | ~20 mL | - | 2M aqueous solution |

| Saturated NaHCO₃ | NaHCO₃ | 84.01 | ~20 mL | - | Aqueous solution |

| Brine | NaCl | 58.44 | ~20 mL | - | Saturated aqueous solution |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent |

3.2. Equipment

-

Three-neck round-bottom flask (100 mL) with magnetic stirrer

-

Reflux condenser with a drying tube (CaCl₂ or Drierite)

-

Addition funnel

-

Ice-water bath

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Safety Precautions

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle anhydrous AlCl₃ in a fume hood, wearing safety glasses, a lab coat, and impervious gloves.[11][13] Avoid inhalation of dust.[14] In case of fire, use a Class D extinguisher or dry sand; DO NOT USE WATER .[11]

-

Propionyl Chloride: Corrosive, lachrymatory, and reacts with moisture. Handle exclusively in a chemical fume hood.[14]

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use in a well-ventilated area or fume hood.

-

The reaction is exothermic. Proper temperature control is essential.

3.4. Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with a magnetic stirrer, addition funnel, and reflux condenser topped with a drying tube. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator to guarantee anhydrous conditions.[15]

-

Reagent Charging: Charge the flask with methyl benzoate (5.0 g) and anhydrous dichloromethane (20 mL). Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

-

Catalyst Addition: Cautiously add anhydrous aluminum chloride (5.4 g) to the flask in portions over 15-20 minutes. Rationale: This portion-wise addition helps to control the initial exotherm and prevent degradation of starting materials. The mixture will typically turn yellow or orange.

-

Acylating Agent Addition: Dissolve propionyl chloride (3.7 g) in anhydrous DCM (10 mL) and place it in the addition funnel. Add the propionyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C. Rationale: Slow addition is crucial to manage the exothermic reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of methyl benzoate.

-

Quenching: Cool the reaction flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice (~50 g) and concentrated HCl (~5 mL). Rationale: This highly exothermic step hydrolyzes the aluminum-ketone complex and quenches any remaining reactive species.[9] Adding the reaction mixture to ice/acid is safer than the reverse.

-

Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Add an additional 20 mL of DCM. Shake the funnel, venting frequently, and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine all organic layers. Wash sequentially with 2M HCl (20 mL), water (20 mL), saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL). Rationale: The acid wash removes residual aluminum salts, while the bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a pale yellow oil, can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure methyl 3-propionylbenzoate.

Troubleshooting and Optimization

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive catalyst due to moisture.[5] 2. Deactivated aromatic ring requires forcing conditions.[8] 3. Insufficient amount of catalyst. | 1. Ensure all glassware is rigorously dried. Use a fresh, unopened container of anhydrous AlCl₃.[15] 2. Increase reaction time or gently heat the reaction (e.g., to 40 °C) after initial addition. 3. Ensure at least 1.1 equivalents of AlCl₃ are used relative to the limiting reagent.[9] |

| Formation of Byproducts | 1. Reaction temperature was too high. 2. Impure starting materials. | 1. Maintain strict temperature control (0-5 °C) during the addition steps. 2. Use high-purity, anhydrous reagents and solvents. |

| Difficult Work-up (Emulsions) | 1. Incomplete hydrolysis of aluminum complexes. | 1. Ensure vigorous stirring during the quench. Pouring the reaction mixture onto an ice/conc. HCl slurry is often effective.[15] Adding brine can also help break emulsions. |

Conclusion

The Friedel-Crafts acylation of methyl benzoate with propionyl chloride is a powerful method for synthesizing meta-substituted aromatic ketones, despite the challenges posed by the deactivated substrate. Success hinges on a firm grasp of the reaction mechanism, particularly the role of the Lewis acid and the directing effects of the ester group. Meticulous adherence to anhydrous conditions, careful control of reaction temperature, and a stoichiometric excess of high-quality aluminum chloride are paramount for achieving high yields. The protocol and troubleshooting guide presented here provide a robust framework for researchers to reliably perform this transformation and adapt it for the synthesis of valuable chemical intermediates.

References

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available at: [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Available at: [Link]

-

Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Available at: [Link]

-

YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). Available at: [Link]

-

ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. (2010). Available at: [Link]

-

MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2020). Available at: [Link]

-

ResearchGate. Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate[5]. (2000). Available at: [Link]

-

Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous). Available at: [Link]

-

Lab Alley. SAFETY DATA SHEET - Aluminum chloride. (2022). Available at: [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

ACS Publications. The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. (2010). Available at: [Link]

-

Redox. Safety Data Sheet Aluminium Chloride. (2022). Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Aluminium chloride. Available at: [Link]

-

Quora. Why doesn't NC attached by benzene show Friedel-Crafts acylation RXN?. (2017). Available at: [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). Available at: [Link]

-

Course Hero. A 2 step synthesis of methyl 3-n. Available at: [Link]

-

Unknown. Preparation of Methyl Benzoate. Available at: [Link]

-

Scribd. Chemistry Lab: Methyl Benzoate Synthesis. Available at: [Link]

-

YouTube. Synthesis of Methyl Benzoate Lab. (2020). Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alexandonian.com [alexandonian.com]

- 7. byjus.com [byjus.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. media.laballey.com [media.laballey.com]

- 13. redox.com [redox.com]

- 14. uprm.edu [uprm.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 4-propionylbenzoate (CAS 17745-40-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-propionylbenzoate (CAS 17745-40-3), a versatile chemical intermediate. Drawing upon extensive research and field expertise, this document delves into the compound's physicochemical properties, synthesis, analytical methodologies, and its emerging role as a valuable building block in medicinal chemistry and drug development.

Introduction: Unveiling a Key Synthetic Building Block

Methyl 4-propionylbenzoate, also known as methyl 4-propanoylbenzoate, is an aromatic ketone and ester derivative.[1][2][3] Its molecular structure, featuring a reactive propionyl group and a methyl ester attached to a benzene ring, makes it a valuable precursor for the synthesis of more complex molecules. While not as widely documented as some other benzoic acid derivatives, its unique substitution pattern presents opportunities for novel synthetic strategies in the pharmaceutical and fine chemical industries. This guide aims to consolidate the available technical information on Methyl 4-propionylbenzoate and to provide expert insights into its potential applications.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in research and development. The key properties of Methyl 4-propionylbenzoate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 17745-40-3 | [1][2][3] |

| IUPAC Name | methyl 4-propanoylbenzoate | [1][2][3] |

| Synonyms | Methyl 4-propionylbenzoate, 1-(p-carboMethoxyphenyl)-2-propanone, Benzoic acid, 4-(1-oxopropyl)-, methyl ester | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |

| Molecular Weight | 192.21 g/mol | [1][2][3] |

| Melting Point | 80-81.5 °C | N/A |

| Boiling Point | 310.0 ± 0.0 °C at 760 mmHg | N/A |

These properties indicate that Methyl 4-propionylbenzoate is a solid at room temperature with a relatively high boiling point, suggesting low volatility. Its structure, combining both a ketone and an ester functional group, offers dual reactivity for a variety of chemical transformations.

Synthesis and Manufacturing: Crafting the Building Block

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This widely used reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For Methyl 4-propionylbenzoate, the synthesis could proceed as follows:

Caption: Proposed Friedel-Crafts acylation for Methyl 4-propionylbenzoate synthesis.

Experimental Protocol (General Procedure for Friedel-Crafts Acylation):

-

Reaction Setup: A solution of methyl benzoate in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser. The vessel is cooled in an ice bath.

-

Catalyst Addition: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is added portion-wise to the cooled solution while stirring.

-

Acylating Agent Addition: Propionyl chloride is added dropwise to the reaction mixture. The reaction is typically exothermic and the temperature should be carefully controlled.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

-

Purification: The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure Methyl 4-propionylbenzoate.

Role in Drug Development: A Precursor to High-Value Intermediates

While direct applications of Methyl 4-propionylbenzoate in final drug molecules are not extensively documented, its true value lies in its potential as a precursor to key pharmaceutical intermediates. A notable example is its plausible conversion to Methyl 4-(bromomethyl)benzoate , a critical building block in the synthesis of the tyrosine kinase inhibitor, Imatinib .[4][5]

Caption: Potential synthetic route from Methyl 4-propionylbenzoate to a key Imatinib intermediate.

This proposed pathway highlights the strategic importance of Methyl 4-propionylbenzoate. The propionyl group can be reduced to an ethyl group, which upon further transformation, can be functionalized to the bromomethyl group necessary for the subsequent coupling reactions in the synthesis of Imatinib.[6][7] This multi-step conversion showcases the utility of Methyl 4-propionylbenzoate as a versatile starting material in the synthesis of complex active pharmaceutical ingredients (APIs).[8]

Analytical Methods: Ensuring Purity and Quality

The purity of a chemical intermediate is paramount in drug development to ensure the safety and efficacy of the final API. While specific validated analytical methods for Methyl 4-propionylbenzoate are not widely published, standard chromatographic and spectroscopic techniques can be readily adapted for its analysis.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be the most suitable for the routine purity analysis of Methyl 4-propionylbenzoate.

Proposed HPLC Method Development Workflow:

Caption: Workflow for developing a validated HPLC method for Methyl 4-propionylbenzoate.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility at higher temperatures, GC-MS can also be employed for the identification and quantification of Methyl 4-propionylbenzoate and any volatile impurities.[9]

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of Methyl 4-propionylbenzoate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group of the propionyl moiety, and the methyl group of the ester.

-

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbons of the ketone and the ester.[10][11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, as well as characteristic peaks for the aromatic ring.[12]

-

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak at m/z 192, corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern that can be used for its identification.[9][13]

Safety and Toxicology: A Preliminary Assessment

Detailed toxicological data specifically for Methyl 4-propionylbenzoate is limited. However, based on its chemical structure and information on related compounds, a preliminary safety assessment can be made.

GHS Hazard Statements:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Handling and Safety Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

Toxicological Insights from Related Compounds:

Studies on other benzoate esters, such as methyl paraben, indicate that they are generally considered to have low acute toxicity. The metabolism of these compounds often involves hydrolysis of the ester to the corresponding carboxylic acid, which is then conjugated and excreted.[14][15][16][17] However, some studies on alkyl-substituted benzoic acids have suggested potential for reproductive toxicity in animal models, warranting a cautious approach when handling Methyl 4-propionylbenzoate.[3]

Conclusion and Future Outlook

Methyl 4-propionylbenzoate (CAS 17745-40-3) is a chemical intermediate with significant, yet largely untapped, potential in the field of drug development and fine chemical synthesis. Its dual functionality as a ketone and an ester provides a versatile platform for the construction of complex molecular architectures. The plausible synthetic connection to high-value pharmaceutical intermediates like those used in the synthesis of Imatinib underscores its strategic importance.

Further research is warranted to fully elucidate its reactivity, develop optimized and scalable synthetic protocols, and conduct comprehensive toxicological and metabolic studies. As the demand for novel and efficient synthetic routes to complex APIs continues to grow, the role of versatile building blocks like Methyl 4-propionylbenzoate is poised to become increasingly significant. This guide serves as a foundational resource for researchers and scientists looking to explore the full potential of this promising chemical intermediate.

References

- Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. (URL not provided in search results)

-

Evaluating cytotoxicity of methyl benzoate in vitro - PMC - NIH. Available from: [Link]

-

Methyl 4-propanoylbenzoate | C11H12O3 | CID 15666905 - PubChem - NIH. Available from: [Link]

-

Synthesis of STEP A: Methyl 4-(bromomethyl)-benzoate - PrepChem.com. Available from: [Link]

-

4 - The Royal Society of Chemistry. Available from: [Link]

-

Methyl 4-propanoylbenzoate | C11H12O3 | CID 15666905 - PubChem. Available from: [Link]

- IMATINIB - New Drug Approvals. (URL not provided in search results)

-

Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem. Available from: [Link]

-

p-Alkyl-Benzoyl-CoA Conjugates as Relevant Metabolites of Aromatic Aldehydes With Rat Testicular Toxicity—Studies Leading to the Design of a Safer New Fragrance Chemical | Request PDF - ResearchGate. Available from: [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Available from: [Link]

-

Preparation of methyl ester precursors of biologically active agents - PubMed. Available from: [Link]

- US8609842B2 - Method for synthesizing Imatinib - Google Patents.

-

A flow-based synthesis of Imatinib: the API of Gleevec - RSC Publishing. Available from: [Link]

- CN101735196B - Method for synthesizing Imatinib - Google Patents.

- Improving API Synthesis - Pharmaceutical Technology. (URL not provided in search results)

-

Studies directed towards The synthesis Of İmatinib Mesylate ((Gleevec), 4-(4-Methyl-Piperazin-1- Ylmethyl) - OpenMETU. Available from: [Link]

-

Benzoic acid, 4-methyl-, methyl ester - the NIST WebBook. Available from: [Link]

-

What does the methyl benzoate IR spectrum reveal? - Proprep. Available from: [Link]

-

Common pathways of metabolism of methyl paraben, ethyl paraben, propyl... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

The metabolism of benzoate and methylbenzoates via the meta-cleavage pathway by Pseudomonas arvilla mt-2 - PubMed. Available from: [Link]

-

Establishment of Direct UV Analytical Method for Methyl Paraben Sodium - ResearchGate. Available from: [Link]

- Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chromatography - Sci-Hub. (URL not provided in search results)

-

mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]

-

Common pathways of metabolism of methyl paraben, ethyl paraben, propyl... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

The metabolism of benzoate and methylbenzoates via the meta-cleavage pathway by Pseudomonas arvilla mt-2 - PubMed. Available from: [Link]

-

Studies on the toxicity of alkyl tin compounds - PMC - NIH. Available from: [Link]

-

Metabolism of propionate to acetate in the cockroach Periplaneta americana - PubMed. Available from: [Link]

-

Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed. Available from: [Link]

- GC-MS analysis, antioxidant and antimicrobial properties of Eclipta prostrata leaves - International Scientific Organization. (URL not provided in search results)

-

RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS - ResearchGate. Available from: [Link]

-

mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

-

Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Methyl 4-propanoylbenzoate | C11H12O3 | CID 15666905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. innospk.com [innospk.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 7. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 8. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 9. Methyl 4-propylbenzoate | C11H14O2 | CID 12861010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. proprep.com [proprep.com]

- 13. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Methyl 4-formylbenzoate(1571-08-0) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. The metabolism of benzoate and methylbenzoates via the meta-cleavage pathway by Pseudomonas arvilla mt-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Methyl 4-Propionylbenzoate

This guide provides an in-depth examination of the synthetic pathway to Methyl 4-propionylbenzoate, a valuable intermediate in pharmaceutical and materials science. We will explore the strategic considerations necessary for achieving the desired para-substituted product, contrasting a direct but flawed approach from benzoic acid with a more effective, multi-step route. This document is intended for researchers, chemists, and professionals in drug development who require a detailed, mechanistically-grounded understanding of this synthesis.

Introduction: The Synthetic Challenge

Methyl 4-propionylbenzoate is an aromatic ketone and ester derivative. The primary challenge in its synthesis from a simple precursor like benzoic acid lies in controlling the regioselectivity of the electrophilic aromatic substitution. The carboxyl and ester functional groups are electron-withdrawing and, as such, direct incoming electrophiles to the meta position. Therefore, a direct Friedel-Crafts acylation of benzoic acid or its methyl ester will not yield the desired 4-substituted (para) product. This guide elucidates a strategic, three-step synthesis that circumvents this issue by carefully sequencing the introduction of functional groups.

Part 1: The Non-Viable Direct Approach: Acylation of Methyl Benzoate

A seemingly straightforward approach would be to first convert benzoic acid to methyl benzoate via Fischer esterification, followed by a Friedel-Crafts acylation to introduce the propionyl group.

-

Esterification: Benzoic acid is readily converted to methyl benzoate.

-